molecular formula C9H15BrN4O B13643330 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13643330
M. Wt: 275.15 g/mol
InChI Key: XJFRDSFUMQJWCE-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide is a compound that features a pyrazole ring substituted with a bromine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amino group allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-amino-4-(4-bromo-3,5-dimethylpyrazol-1-yl)butanamide

InChI

InChI=1S/C9H15BrN4O/c1-5-8(10)6(2)14(13-5)4-3-7(11)9(12)15/h7H,3-4,11H2,1-2H3,(H2,12,15)

InChI Key

XJFRDSFUMQJWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(C(=O)N)N)C)Br

Origin of Product

United States

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